2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
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Overview
Description
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of two piperidin-1-ylsulfonyl groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene typically involves the reaction of 2,7-dibromo-9H-fluorene with piperidine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,7-dibromo-9H-fluorene
Reagents: Piperidine, sulfonylating agent (e.g., sulfonyl chloride)
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) and in the presence of a base (e.g., triethylamine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvent, reaction time, and purification methods (e.g., recrystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The piperidin-1-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium, copper).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs.
Comparison with Similar Compounds
Similar Compounds
2,7-dibromo-9H-fluorene: A precursor in the synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene.
2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene: Similar structure with morpholine groups instead of piperidine.
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene: Contains pyrrolidine groups instead of piperidine.
Uniqueness
This compound is unique due to the presence of piperidin-1-ylsulfonyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKCTLNZPEWEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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